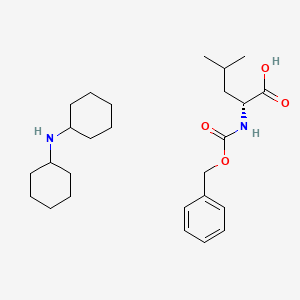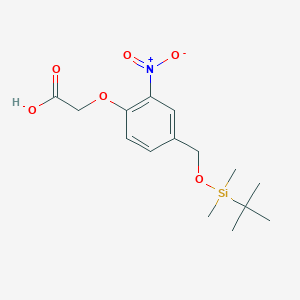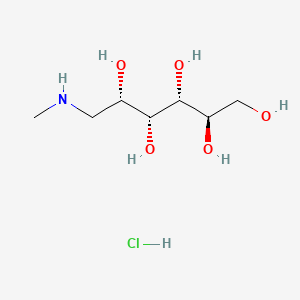
N-Methyl-D-glucamine Hydrochloride
Vue d'ensemble
Description
N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent . Salts of N-Methyl-D-glucamine have also been used for X-ray contrast media and nuclear imaging agents .
Synthesis Analysis
N-Methyl-D-glucamine acts as a catalyst in one-pot synthesis of pyranopyrazole derivatives . It has also been used in the functionalization of graphene oxide, resulting in the synthesis of NMDG@GO for further use in studies .
Molecular Structure Analysis
The molecular formula of N-Methyl-D-glucamine Hydrochloride is C7H18ClNO5 . The IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride . The InChI is InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H/t4-,5+,6+,7+;/m0./s1 .
Chemical Reactions Analysis
N-Methyl-D-glucamine has been used in the preparation of acute brain slices using an optimized N-Methyl-D-glucamine protective recovery method . This method has been validated for enhancing neuronal preservation and overall brain slice viability .
Physical And Chemical Properties Analysis
N-Methyl-D-glucamine Hydrochloride is a solid at 20°C . Its molecular weight is 231.67 g/mol .
Applications De Recherche Scientifique
Antidepressant Effects and Mechanisms
N-Methyl-D-glucamine hydrochloride, in the form of ketamine hydrochloride, has been studied for its potential antidepressant effects. Research indicates significant improvement in depressive symptoms within 72 hours after administration in subjects with depression, suggesting a role for NMDA receptor-modulating drugs in depression treatment (Berman et al., 2000).
Cardiotoxicity Evaluation
Studies have also focused on evaluating the cardiotoxicity of N-Methyl-glucamine in its form as N-Methyl-glucamine antimoniate. Electrocardiographic readings in patients with acute cutaneous leishmaniasis showed no alterations indicative of myocardial toxicity, despite its therapeutic efficacy in healing cutaneous sores (García Muller et al., 1982).
Treatment of Cutaneous Leishmaniasis
N-Methyl-glucamine antimoniate has been compared with recombinant interferon-γ in treating cutaneous leishmaniasis. The study found that N-Methyl-glucamine antimoniate was highly effective and superior to interferon-γ in treating lesions caused by Leishmania tropica (Harms et al., 1991).
Analgesic and Anesthetic Applications
Research has investigated the use and efficacy of low-dose ketamine, an NMDA receptor antagonist derived from N-Methyl-D-glucamine hydrochloride, in managing acute postoperative pain. It provides insights into the analgesic properties of ketamine and its potential role in postoperative pain management (Schmid et al., 1999).
Chelation and Heavy Metal Detoxification
Studies have evaluated the efficacy of dithiocarbamates, derivatives of N-Methyl-D-glucamine, in chelating heavy metals and facilitating their excretion. These compounds significantly enhance the biliary excretion of heavy metals like cadmium without influencing urinary excretion, offering a potential therapeutic approach to heavy metal detoxification (Kojima et al., 1986).
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H/t4-,5+,6+,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPZZAVJXDZHDW-LJTMIZJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-D-glucamine Hydrochloride | |
CAS RN |
35564-86-4 | |
| Record name | Meglumine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35564-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylglucamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035564864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLGLUCAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IG86HL9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




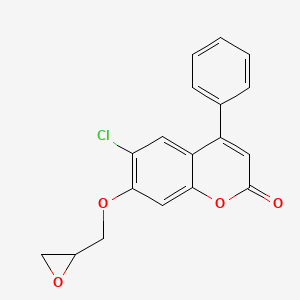
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
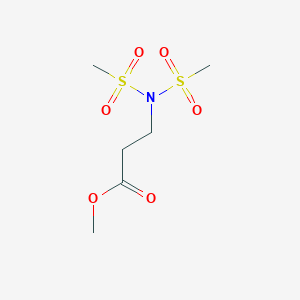



![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)
![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)


